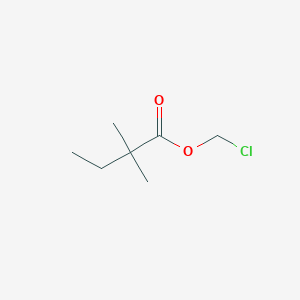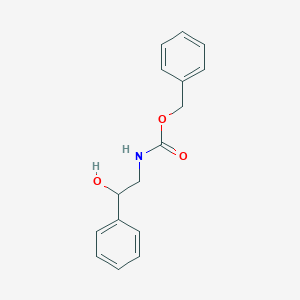![molecular formula C33H66N2O10 B1659761 2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid CAS No. 67859-77-2](/img/structure/B1659761.png)
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) (1:2) is a unique polycarboxylic acid derivative. This compound has been commercially available for over 15 years and is known for its high purity and light color . It is primarily used in the formulation of soaps and detergents due to its nontoxic and biodegradable nature .
Métodos De Preparación
The preparation of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’‘-nitrilotris(ethanol) (1:2) involves the synthesis of the polycarboxylic acid followed by its reaction with 2,2’,2’'-nitrilotris(ethanol). The synthetic route typically includes the following steps:
Synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-: This involves the cyclization of a suitable precursor followed by carboxylation and hexylation reactions.
Reaction with 2,2’,2’'-nitrilotris(ethanol): The synthesized polycarboxylic acid is then reacted with 2,2’,2’'-nitrilotris(ethanol) under controlled conditions to form the final compound.
Análisis De Reacciones Químicas
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with surfactants and other components in formulations. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants and reducing surface tension. This improves the overall performance of the formulation by enhancing detergency and preventing gel formation .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) include:
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (11): This compound has similar properties but differs in its counterion, which can affect its solubility and reactivity.
Cyclocarboxypropyloleic acid:
The uniqueness of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) lies in its ability to form stable complexes with surfactants and its high purity, making it highly effective in various applications .
Propiedades
Número CAS |
67859-77-2 |
|---|---|
Fórmula molecular |
C33H66N2O10 |
Peso molecular |
650.9 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4.2C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;2*8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);2*8-10H,1-6H2 |
Clave InChI |
GRFNJRQHEQBPPC-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
| 67859-77-2 | |
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[[4-(2,6-dicyanophenoxy)phenyl]sulfonyl]-](/img/structure/B1659678.png)
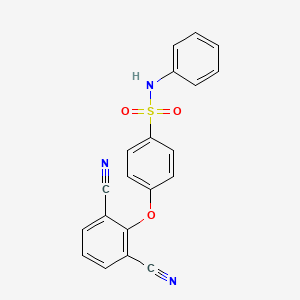
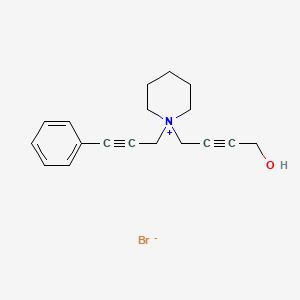
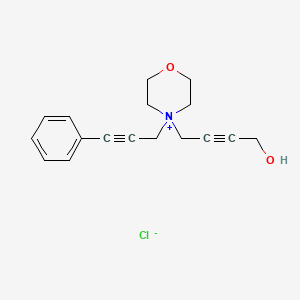
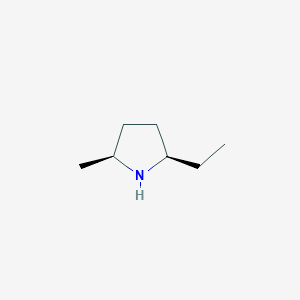

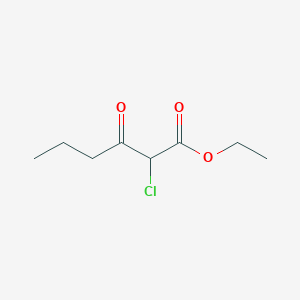
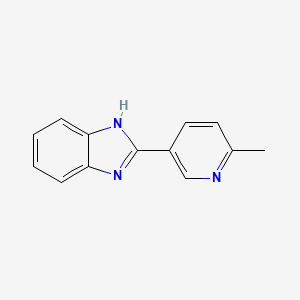
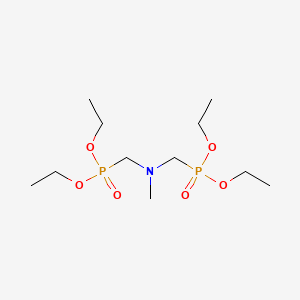
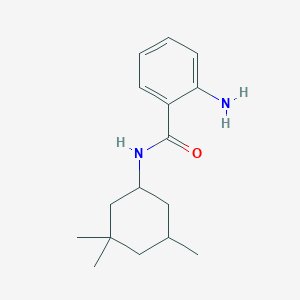
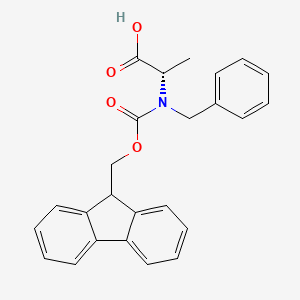
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)
